(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine
Description
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a trifluoromethyl group at the 1-position and a methanamine group at the 4-position. Its molecular formula is C₇H₁₀F₃NO, with a molecular weight of 181.16 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine moiety enables salt formation and participation in covalent bonding, making it valuable in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C7H10F3NO |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6-1-5(2-6,3-11)4-12-6/h1-4,11H2 |
InChI Key |
SBVVUDNJUWCFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methanamine typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful for tracing and imaging studies due to its distinct spectroscopic properties .
Medicine
In medicinal chemistry, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and target specificity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also be used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Structural Analogs by Substituent Variation
Fluorinated Derivatives
- 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride Formula: C₈H₁₅ClFNO Molecular Weight: 195.66 g/mol Key Difference: Fluoromethyl group (vs. trifluoromethyl) and ethylamine chain. The reduced fluorine content lowers lipophilicity compared to the trifluoromethyl analog .
- [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Formula: C₇H₉F₃O₂ Molecular Weight: 182.14 g/mol Key Difference: Methanol replaces methanamine. The hydroxyl group limits reactivity compared to the amine, but serves as a synthetic precursor .
Alkyl-Substituted Derivatives
- 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine Formula: C₈H₁₅N (estimated) Key Difference: Ethyl group replaces trifluoromethyl.
- [4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine Formula: C₇H₁₁NO Molecular Weight: 125.17 g/mol Key Difference: Methyl substituent at the 4-position. Simpler structure with lower molecular weight and reduced steric hindrance .
Functionalized Derivatives
- [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.64 g/mol Key Difference: Dual functionalization (amine and alcohol) enables diverse reactivity, such as conjugation or salt formation .
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride
Comparative Data Table
Key Observations
Impact of Fluorination: Trifluoromethyl substitution (CF₃) increases lipophilicity and metabolic resistance compared to fluoromethyl (FCH₂) or non-fluorinated analogs . Fluorinated derivatives are preferred in CNS drug development due to blood-brain barrier penetration .
Functional Group Reactivity :
- Amines enable salt formation (e.g., hydrochlorides) and covalent bonding, while alcohols are typically intermediates or solubilizing groups .
- Sulfonyl chlorides (e.g., ) offer electrophilic sites for further derivatization .
Structural Complexity: Bicyclo[2.1.1]hexane cores provide rigid scaffolds, mimicking natural terpenes or amino alcohols. Substituents fine-tune steric and electronic properties .
Biological Activity
The compound (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine , also known as 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 203.59 g/mol. Its IUPAC name is 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, and it has a CAS number of 2624131-80-0. The structure features a bicyclic framework with a trifluoromethyl group, which may influence its pharmacological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C6H8F3N |
| Molecular Weight | 203.59 g/mol |
| CAS Number | 2624131-80-0 |
| Purity | 95% |
| IUPAC Name | 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride |
Research indicates that compounds with bicyclic structures often exhibit significant biological activities due to their ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and leading to enhanced bioactivity.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of related bicyclic compounds, revealing that modifications in the bicyclic structure can lead to enhanced activity against various bacterial strains. Although specific data on this compound is limited, the trends observed suggest potential antimicrobial properties for (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine.
- Cytotoxicity : In vitro assays have shown that similar compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through the activation of specific signaling pathways, such as the caspase cascade.
- Neuroprotective Effects : Some derivatives of bicyclic amines have demonstrated neuroprotective effects in models of neurodegenerative diseases, possibly by modulating neurotransmitter systems or reducing oxidative stress.
Literature Review Summary
A review of existing literature reveals that while specific studies focusing solely on (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine are sparse, related compounds within its structural class have shown promising biological activities across various assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
